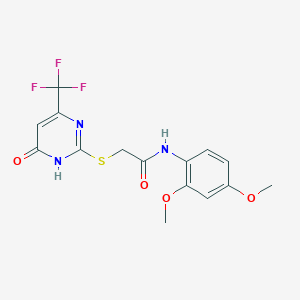

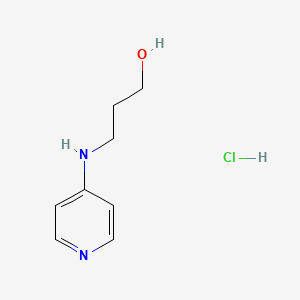

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

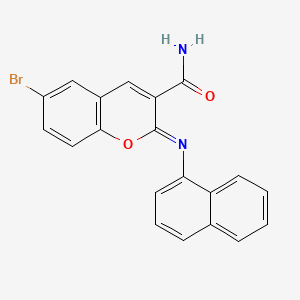

“3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-4-ylamino)propan-1-ol” (without hydrochloride) are as follows :Applications De Recherche Scientifique

Generation of Structurally Diverse Libraries

The synthesis of structurally diverse libraries through alkylation and ring closure reactions showcases the adaptability of pyridine derivatives. These reactions utilize compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as starting materials to produce a range of dithiocarbamates, thioethers, and various ring-closed products. This approach demonstrates the versatility of pyridine derivatives in generating diverse chemical libraries for potential applications in drug discovery and materials science Roman, 2013.

Electrochemical DNA Interaction Studies

Research on Mannich base derivatives, including pyridine and propanone structures, explores their interactions with fish sperm DNA. The study uses electrochemical methods to detect significant alterations in the oxidation signal of DNA bases, suggesting potential applications of these compounds in the development of DNA-targeted agents or drug candidates Istanbullu et al., 2017.

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylating inert alcohols and phenols, demonstrating the compound's utility in synthetic chemistry. The detailed mechanism of action provides insights into the catalytic process, highlighting the efficiency and recyclability of pyridine derivatives in chemical transformations Liu et al., 2014.

Synthesis of Functionalized Pyridines

The activation and substitution reactions involving pyridine derivatives illustrate their role in synthesizing functionalized pyridines. These reactions result in the formation of compounds with various substituents, offering potential for further chemical exploration and application in creating novel materials or pharmaceuticals Schmidt et al., 2006.

Radioiodination and Biological Activities

Studies on the synthesis and radioiodination of new dipeptide compounds coupled with pyridine moieties reveal significant antibacterial activities and potential applications in diagnostic imaging. The high lung uptake of these radiolabeled compounds suggests their utility in lung perfusion scans, offering a new avenue for medical diagnostics Abdel-Bary et al., 2013.

Safety and Hazards

Propriétés

IUPAC Name |

3-(pyridin-4-ylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c11-7-1-4-10-8-2-5-9-6-3-8;/h2-3,5-6,11H,1,4,7H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVFQFQKBUGFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-ylamino)propan-1-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)

![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2776124.png)

![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)

![Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2776129.png)

![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2776136.png)